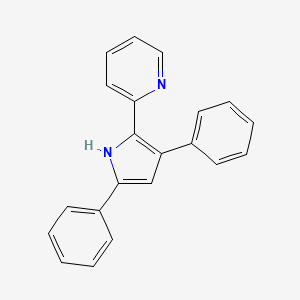
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, which is further substituted with two phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,5-diphenylpyrrole with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide (DMF), and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized derivatives with various substituents on the phenyl groups or pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine: Similar structure but with methyl groups instead of phenyl groups.
2-(3,5-Bis(trifluoromethyl)-1H-pyrrol-2-yl)pyridine: Contains trifluoromethyl groups, leading to different chemical properties.
Uniqueness
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is unique due to the presence of phenyl groups, which can enhance its stability and provide additional sites for functionalization. This makes it a versatile compound for various applications in chemistry and materials science .
Eigenschaften
CAS-Nummer |
402500-01-0 |
|---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)18-15-20(17-11-5-2-6-12-17)23-21(18)19-13-7-8-14-22-19/h1-15,23H |
InChI-Schlüssel |
FUAHPVHLLGQMRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















